lithium;tert-butylsulfonylbenzene

Description

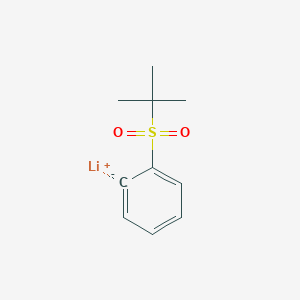

Lithium tert-butylsulfonylbenzene is a lithium-containing organometallic compound characterized by a benzene ring substituted with a tert-butylsulfonyl group and a lithium counterion. The tert-butyl group is known to impart steric bulk, enhancing thermal and chemical stability, while the sulfonyl moiety may increase polarity, influencing solubility and reactivity .

Properties

CAS No. |

62261-19-2 |

|---|---|

Molecular Formula |

C10H13LiO2S |

Molecular Weight |

204.2 g/mol |

IUPAC Name |

lithium;tert-butylsulfonylbenzene |

InChI |

InChI=1S/C10H13O2S.Li/c1-10(2,3)13(11,12)9-7-5-4-6-8-9;/h4-7H,1-3H3;/q-1;+1 |

InChI Key |

PUCONBIDHNBXEA-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C)S(=O)(=O)C1=CC=CC=[C-]1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;tert-butylsulfonylbenzene can be synthesized through the reaction of tert-butylsulfonylbenzene with lithium metal. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is carried out in a hydrocarbon solvent, such as hexane or heptane, at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of lithium and to ensure the purity of the final product. The reaction mixture is often stirred vigorously to ensure complete reaction and the resulting product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Lithium;tert-butylsulfonylbenzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

Reduction: It can also be reduced, although this is less common due to the presence of the lithium atom.

Substitution: The compound readily undergoes nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under anhydrous conditions to prevent the highly reactive lithium from reacting with water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with halogens can produce halogenated derivatives, while reaction with acids can produce sulfonic acids .

Scientific Research Applications

Lithium;tert-butylsulfonylbenzene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of lithium;tert-butylsulfonylbenzene involves its strong nucleophilic and basic properties. The lithium atom acts as a strong nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the generation of various reaction products. The tert-butylsulfonyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Spectroscopic and Stability Profiles

- Spectroscopy : The spiro compounds (3.70, 3.71) were validated using ¹H NMR, ¹³C NMR, and IR spectroscopy, with data confirming their stereochemistry and purity . Lithium tert-butylsulfonylbenzene would likely exhibit distinct IR peaks for the sulfonyl group (~1350–1160 cm⁻¹) and lithium coordination, though experimental data are unavailable.

- Stability : The tert-butyl group in all compounds enhances steric protection, reducing undesired side reactions. However, the lithium counterion in the sulfonylbenzene derivative may render it hygroscopic or reactive under ambient conditions, unlike the neutral spiro compounds.

Research Findings and Broader Context

Lithium Sourcing and Economic Relevance

While highlights EU trade flows for lithium carbonate and hydroxide, the extraction and refinement of lithium for specialized organometallics like lithium tert-butylsulfonylbenzene may require high-purity precursors, influencing cost and scalability .

Methodological Insights

compares lithium extraction methods (e.g., solvent extraction, adsorption), which indirectly affect the availability of lithium for synthesizing such compounds. For example, brine-based extraction (as studied in ) could yield lithium salts suitable for organometallic synthesis .

Pharmacological Contrasts

Though , and 8 focus on lithium’s medical applications (e.g., bipolar disorder treatment), lithium tert-butylsulfonylbenzene’s chemical role diverges entirely, emphasizing its utility in synthetic chemistry rather than therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.